9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 300377-09-7
Cat. No.: VC21438006
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300377-09-7 |
|---|---|
| Molecular Formula | C14H15N3O3 |
| Molecular Weight | 273.29g/mol |
| IUPAC Name | 9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H15N3O3/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3 |
| Standard InChI Key | OSOUUKBRQBNQAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCOCC3 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCOCC3 |
Introduction
Chemical Properties and Structural Characteristics
9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is characterized by a complex heterocyclic structure containing multiple functional groups that contribute to its chemical behavior and potential biological activity. This compound contains a fused bicyclic system (pyrido[1,2-a]pyrimidine) with several key functional groups including a morpholine ring, a methyl group, a carbonyl group, and an aldehyde group.
Basic Chemical Information
The fundamental chemical information for this compound is presented in the following table:
| Parameter | Value |
|---|---|
| Chemical Formula | C14H15N3O3 |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 300377-09-7 |
| IUPAC Name | 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
| Synonyms | AKOS BBS-00001212 |
The molecular structure features a pyrido[1,2-a]pyrimidine core with specific substitutions at positions 2, 3, 4, and 9. The morpholine ring is attached at position 2, while the aldehyde group is located at position 3. The methyl substituent is at position 9, and a carbonyl group is present at position 4 .
Structural Features and Physical Properties
The compound's structural arrangement gives it unique physical and chemical properties. The presence of the pyrido[1,2-a]pyrimidine core creates a planar, conjugated π-electron system that contributes to its stability. The morpholine ring, being a heterocyclic amine, contributes to the compound's basicity and potential for hydrogen bonding. The aldehyde group at position 3 is particularly reactive and can participate in various condensation reactions, while the carbonyl group at position 4 contributes to the compound's electronic properties and reactivity patterns.
The methyl group at position 9 can influence the electron density distribution within the molecule and may affect its biological activity by altering the molecule's lipophilicity and three-dimensional conformation .
Synthesis Methods
The synthesis of 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple reaction steps, drawing from established methods for creating similar heterocyclic compounds.
General Synthetic Approaches
Based on synthetic routes for structurally similar compounds, the synthesis of this compound likely involves several key steps:
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Formation of the pyrido[1,2-a]pyrimidine core structure through cyclization reactions
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Introduction of the morpholine group at position 2 through nucleophilic substitution
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Functionalization with the methyl group at position 9
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Introduction of the aldehyde group at position 3
These steps may occur in different sequences depending on the specific synthetic strategy employed.
Specific Reaction Conditions
For the synthesis of structurally similar pyrido[1,2-a]pyrimidine derivatives, several reaction conditions have been documented:
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Cyclization reactions are typically performed under acidic or basic conditions to form the heterocyclic core.
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The introduction of the morpholine group often involves nucleophilic substitution reactions, where a suitable leaving group at position 2 is replaced by morpholine.
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The methyl group at position 9 may be introduced through alkylation reactions or may be present in the starting materials.
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The aldehyde group at position 3 is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl3).
It is worth noting that related pyrido compounds have been synthesized through methods such as deformylative intramolecular hydroarylation as described in research focusing on benzo[e]pyrido[1,2-a]indoles, suggesting potential alternative synthetic routes for our target compound .
Chemical Reactions
9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can participate in various chemical reactions, primarily due to the presence of the aldehyde group and the heterocyclic system.
Types of Reactions
Based on the functional groups present in the molecule, the following types of reactions are expected:
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Oxidation reactions: The aldehyde group can be oxidized to a carboxylic acid.
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Reduction reactions: The aldehyde and carbonyl groups can be reduced to alcohols.
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Condensation reactions: The aldehyde group can participate in various condensation reactions with amines, hydrazines, and other nucleophiles.
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Substitution reactions: The morpholine ring can undergo N-alkylation or N-acylation.
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Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Reaction with Specific Reagents
| Reagent | Reaction Type | Expected Product | Reaction Conditions |
|---|---|---|---|
| KMnO4 | Oxidation | 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | Aqueous or pyridine solution, room temperature to 50°C |
| NaBH4 | Reduction | 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol | Methanol or ethanol, 0°C to room temperature |
| LiAlH4 | Reduction | 9-methyl-2-morpholin-4-yl-4-hydroxy-4H-pyrido[1,2-a]pyrimidine-3-methanol | Tetrahydrofuran (THF), -78°C to room temperature |
| Primary amines | Condensation | Corresponding imines | Ethanol or methanol, catalytic acid, room temperature to reflux |
| Hydrazines | Condensation | Corresponding hydrazones | Ethanol or methanol, catalytic acid, room temperature to reflux |
These predicted reactions are based on the typical reactivity patterns of aldehyde-containing heterocyclic compounds similar to our target molecule.
Applications in Scientific Research
The unique structural features of 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde make it potentially valuable for various scientific applications.
Chemical Building Block
The compound can serve as an important building block for the synthesis of more complex heterocyclic compounds, particularly in the development of compound libraries for drug discovery programs. The presence of the aldehyde group provides a convenient handle for further functionalization through various condensation reactions, allowing for the creation of structurally diverse derivatives.
Medicinal Chemistry
Pyrido[1,2-a]pyrimidine derivatives have been investigated for their potential biological activities, including:
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Antimicrobial properties: Similar heterocyclic compounds have shown activity against various bacterial and fungal strains.
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Anticancer activity: Related compounds have been explored for their potential to inhibit cancer cell growth.
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Anti-inflammatory effects: Some derivatives in this class have demonstrated anti-inflammatory properties.
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Enzyme inhibition: Certain pyrido[1,2-a]pyrimidine derivatives have shown the ability to inhibit specific enzymes, making them potential therapeutic agents.
The 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde specifically might be investigated for these applications due to its structural features.
Biological Activity
While specific biological activity data for 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is limited in the available literature, insights can be drawn from the biological activities of structurally similar compounds.
Structure-Activity Relationships
The specific positioning of functional groups in 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may influence its biological activity:
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The morpholine group at position 2 may enhance water solubility and influence cell membrane permeability.
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The methyl group at position 9 could affect lipophilicity and binding to hydrophobic pockets in target proteins.
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The aldehyde group at position 3 might participate in covalent interactions with nucleophilic amino acid residues in proteins.
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The carbonyl group at position 4 could engage in hydrogen bonding with target proteins.
Comparison with Related Compounds
Structural Analogs
Table: Comparison of 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with Related Compounds
| Compound | Structural Differences | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Reference compound | C14H15N3O3 | 273.29 g/mol |
| 7-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Methyl at position 7 instead of 9 | C14H15N3O3 | 273.29 g/mol |
| 2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | No methyl group | C13H13N3O3 | 259.26 g/mol |
The position of the methyl group (7 vs. 9) in these related compounds may influence their three-dimensional structure, lipophilicity, and consequently, their biological activity profiles .
Functional Activity Differences
Different substitution patterns on the pyrido[1,2-a]pyrimidine core can lead to varying biological activities. For instance, while the 7-methyl variant has been studied for its potential pharmacological applications, the specific biological activities of the 9-methyl analog may differ due to the altered spatial arrangement of substituents, which could affect binding to biological targets.
Current Research and Future Directions
Recent Developments
Recent research in the field of pyrido[1,2-a]pyrimidine chemistry has focused on:
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Development of new synthetic routes, such as the deformylative intramolecular hydroarylation approach described for benzo[e]pyrido[1,2-a]indoles, which could potentially be adapted for our target compound .
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Exploration of these compounds as potential therapeutic agents for various diseases.
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Investigation of structure-activity relationships to optimize biological activity.
Future Research Opportunities
Future research directions for 9-methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may include:
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Development of more efficient synthetic routes with higher yields and purity.
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Comprehensive evaluation of its biological activities against various disease targets.
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Creation of derivative libraries through modification of the aldehyde group to identify compounds with enhanced biological activity.
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Investigation of its potential applications beyond medicinal chemistry, such as in materials science or as catalysts in organic synthesis .
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